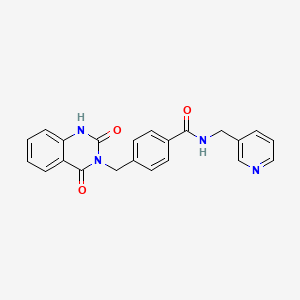
4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic molecule It consists of a quinazoline core, a pyridine moiety, and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with suitable quinazoline, pyridine, and benzamide derivatives.
Reaction Steps
Step 1: : Formation of the quinazoline core by cyclization of appropriate precursors.
Step 2: : Alkylation to introduce the pyridine moiety.
Step 3: : Coupling with benzamide under conditions favoring amide bond formation.
Industrial Production Methods
Industrial methods often involve:
High-Temperature Reactions: : Controlled conditions to achieve high yield and purity.
Catalysis: : Use of catalysts to enhance reaction rates and selectivity.
Purification: : Techniques like crystallization, chromatography, and recrystallization for product isolation.
化学反応の分析
Types of Reactions
Oxidation: : Converts specific groups to their oxidized forms.
Reduction: : Adds hydrogen or removes oxygen to modify functional groups.
Substitution: : Replaces one substituent with another under controlled conditions.
Common Reagents and Conditions
Oxidation: : Employing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Often requires nucleophilic or electrophilic reagents.
Major Products Formed
The major products depend on the nature of the reagents and the specific reaction pathway. For example:
Oxidation: : Might lead to carboxylated derivatives.
Reduction: : Could produce alcohols or amines.
Substitution: : Results in altered functional groups retaining the core structure.
科学的研究の応用
This compound finds applications in various scientific fields:
Chemistry
Catalysis: : As a ligand or a catalyst itself in organic reactions.
Material Science: : Modifying materials for desired chemical properties.
Biology
Biochemical Studies: : Investigating interactions with enzymes or other biomolecules.
Medicine
Pharmaceuticals: : Potential for developing therapeutic agents.
Industry
Chemical Manufacturing: : As a precursor or an intermediate in synthetic processes.
作用機序
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their function.
Pathways Involved: : May modulate biochemical pathways like signal transduction or metabolic cycles.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: : Structurally related but may differ in reactivity or specificity.
Pyridine-Based Molecules: : Share similar functional groups but with distinct pharmacological profiles.
Benzamides: : Often found in pharmaceutical applications with varying activities.
Uniqueness
Specific Binding Affinity: : Offers a unique profile in binding to molecular targets.
Reaction Specificity: : Tailored reactivity compared to other similar compounds, offering distinct advantages in specific applications.
特性
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-20(24-13-16-4-3-11-23-12-16)17-9-7-15(8-10-17)14-26-21(28)18-5-1-2-6-19(18)25-22(26)29/h1-12H,13-14H2,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJIOPFYNPTYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













